molecular formula C16H15BrN2O3 B14954018 5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide

5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide

Cat. No.: B14954018
M. Wt: 363.21 g/mol
InChI Key: FNPOCRNUBJHEPB-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom .

This can be achieved through a coupling reaction between the brominated indole and a furan derivative, such as 2-furoyl chloride, in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The bromine atom and methoxy group may also contribute to the compound’s biological activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is unique due to its combination of a brominated indole, a methoxy group, and a furan ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

5-bromo-N-[2-(4-methoxyindol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H15BrN2O3/c1-21-13-4-2-3-12-11(13)7-9-19(12)10-8-18-16(20)14-5-6-15(17)22-14/h2-7,9H,8,10H2,1H3,(H,18,20)

InChI Key

FNPOCRNUBJHEPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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